molecular formula C44H32Cu2N6Na4O16S4+4 B12744378 Tetrasodium (mu-((3,3'-((3,3'-dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) CAS No. 74432-30-7

Tetrasodium (mu-((3,3'-((3,3'-dihydroxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-)

Cat. No.: B12744378
CAS No.: 74432-30-7
M. Wt: 1248.1 g/mol
InChI Key: NGHXBPYBWHPKKM-UHFFFAOYSA-N
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Description

Tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye, particularly in textile and paper industries. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) involves several steps:

    Diazotization: The process begins with the diazotization of aromatic amines to form diazonium salts.

    Coupling Reaction: These diazonium salts are then coupled with compounds containing hydroxyl or amino groups to form azo dyes.

    Complex Formation: The resulting azo dyes are complexed with copper ions to form the final tetrasodium compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process typically involves:

    Batch Processing: Reactants are added in a controlled manner to large reaction vessels.

    Purification: The product is purified through filtration and washing to remove impurities.

    Drying: The final product is dried and processed into a usable form.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized, leading to changes in its color properties.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Halogens, sulfonating agents.

Major Products

    Oxidation: Leads to the formation of quinones and other oxidized derivatives.

    Reduction: Produces aromatic amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying azo dye chemistry and complexation reactions.

    Biology: Employed in staining techniques for microscopy due to its intense color.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in textile and paper industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo groups in the compound can undergo various chemical transformations, which are utilized in different applications. The molecular targets and pathways involved include:

    Metal Complexation: The compound forms stable complexes with metal ions, which can be used in various industrial processes.

    Coloration: The azo groups are responsible for the compound’s intense color, making it useful in dyeing applications.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-)
  • Tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-)

Uniqueness

The uniqueness of tetrasodium (mu-((3,3’-((3,3’-dihydroxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonato))(8-)))dicuprate(4-) lies in its specific structure, which allows it to form stable complexes with metal ions and exhibit intense coloration. This makes it particularly valuable in industrial dyeing processes and scientific research.

Properties

CAS No.

74432-30-7

Molecular Formula

C44H32Cu2N6Na4O16S4+4

Molecular Weight

1248.1 g/mol

IUPAC Name

tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[3-hydroxy-4-[[1-hydroxy-3-sulfo-7-(3-sulfoanilino)naphthalen-2-yl]diazenyl]phenyl]phenyl]diazenyl]-6-(3-sulfoanilino)naphthalene-2-sulfonic acid

InChI

InChI=1S/C44H32N6O16S4.2Cu.4Na/c51-37-15-23(9-13-35(37)47-49-41-39(69(61,62)63)17-25-7-11-29(21-33(25)43(41)53)45-27-3-1-5-31(19-27)67(55,56)57)24-10-14-36(38(52)16-24)48-50-42-40(70(64,65)66)18-26-8-12-30(22-34(26)44(42)54)46-28-4-2-6-32(20-28)68(58,59)60;;;;;;/h1-22,45-46,51-54H,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66);;;;;;/q;;;4*+1

InChI Key

NGHXBPYBWHPKKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)NC8=CC(=CC=C8)S(=O)(=O)O)S(=O)(=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Cu].[Cu]

Origin of Product

United States

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